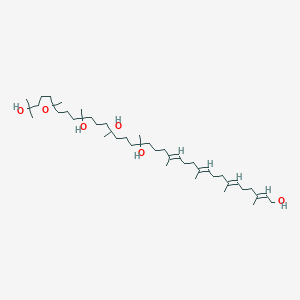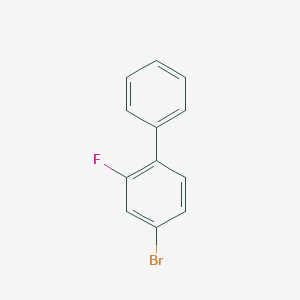
4-Bromo-2-fluorobifenilo
Descripción general
Descripción
4-Bromo-2-fluorobiphenyl: is an organic compound with the molecular formula C12H8BrF . It is a derivative of biphenyl, where one hydrogen atom on each of the benzene rings is substituted with a bromine and a fluorine atom, respectively. This compound is typically a white to off-white crystalline solid at room temperature . It is used as an intermediate in the synthesis of various pharmaceuticals and organic materials due to its unique chemical properties.
Aplicaciones Científicas De Investigación
4-Bromo-2-fluorobiphenyl has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block in the synthesis of biologically active molecules, including nonsteroidal anti-inflammatory drugs.
Medicine: The compound is used in the development of drugs for treating conditions such as inflammation and pain.
Industry: It is employed in the production of organic light-emitting diodes (OLEDs) and other advanced materials due to its unique electronic properties
Mecanismo De Acción
Target of Action
It is often used as an intermediate in the synthesis of various bioactive compounds .
Mode of Action
As an intermediate, its role would typically involve participating in chemical reactions to form more complex structures, potentially contributing to the bioactivity of the final compound .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Bromo-2-fluorobiphenyl is currently unavailable
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Bromo-2-fluorobiphenyl can be synthesized through several methods. One common method involves the Suzuki-Miyaura coupling reaction . This reaction typically uses palladium catalysts such as Pd(PPh3)4 and boronic acids or esters as reagents . The reaction is carried out in an inert atmosphere, often under nitrogen or argon, and requires a base such as potassium carbonate in a solvent like toluene or ethanol.
Industrial Production Methods: In industrial settings, the preparation of 4-Bromo-2-fluorobiphenyl often involves the reaction of 2-fluorobiphenyl with bromine in the presence of a catalyst. This method is advantageous due to its scalability and cost-effectiveness. The reaction is typically conducted at elevated temperatures to ensure complete substitution .
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-2-fluorobiphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Coupling Reactions: It can participate in cross-coupling reactions like the Suzuki-Miyaura coupling to form more complex biphenyl derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different functional groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide or thiolates, typically in polar aprotic solvents like dimethyl sulfoxide.
Coupling Reactions: Palladium catalysts and boronic acids or esters are used, with bases like potassium carbonate in solvents such as toluene or ethanol.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products Formed:
Substitution Reactions: Products include various substituted biphenyl derivatives.
Coupling Reactions: Products are more complex biphenyl compounds.
Oxidation and Reduction: Products include biphenyl derivatives with different functional groups such as alcohols or ketones.
Comparación Con Compuestos Similares
- 4-Bromo-2-chlorobiphenyl
- 4-Bromo-2-iodobiphenyl
- 4-Fluoro-2-bromobiphenyl
Comparison: 4-Bromo-2-fluorobiphenyl is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. Compared to 4-Bromo-2-chlorobiphenyl, the fluorine atom in 4-Bromo-2-fluorobiphenyl provides higher electronegativity, affecting the compound’s reactivity and interaction with other molecules. Similarly, compared to 4-Bromo-2-iodobiphenyl, the fluorine atom is smaller and more electronegative, leading to different chemical behavior and applications .
Propiedades
IUPAC Name |
4-bromo-2-fluoro-1-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrF/c13-10-6-7-11(12(14)8-10)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTRNHWBOBYFTQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00194433 | |
| Record name | 4-Bromo-2-fluoro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00194433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41604-19-7 | |
| Record name | 4-Bromo-2-fluoro-1,1′-biphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41604-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-fluoro-1,1'-biphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041604197 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Bromo-2-fluoro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00194433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-2-fluoro-1,1'-biphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.395 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details












Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main synthetic routes for producing 4-Bromo-2-fluorobiphenyl?
A1: Two main synthetic approaches stand out:
- One-Pot Method: This method utilizes 4-bromo-2-fluoroaniline bromate as the starting material and proceeds through diazotization and coupling reactions []. This approach offers cost advantages by employing a composite acid instead of trichloroacetic acid, though with a slight reduction in yield.
- Suzuki Coupling Reaction: This method leverages palladium catalysis (Pd(PPh3)4) with phenylboronic acid and 2-fluoro-4-bromo-iodobenzene as starting materials []. Careful control of reaction conditions is crucial to minimize by-product formation, such as boric acid self-coupling and terphenyl generation.
Q2: What is the role of 4-Bromo-2-fluorobiphenyl in pharmaceutical synthesis?
A2: 4-Bromo-2-fluorobiphenyl is a crucial intermediate in synthesizing (S)-flurbiprofen, a nonsteroidal anti-inflammatory drug (NSAID) []. Its structure serves as a scaffold for introducing chirality and further functional groups to achieve the desired pharmacological properties of (S)-flurbiprofen.
Q3: How does the synthesis of 2-fluoro-5-bromoxynil utilize 4-Bromo-2-fluorobiphenyl?
A3: 4-Bromo-2-fluorobiphenyl serves as the starting point for a three-step synthesis of 2-fluoro-5-bromoxynil, another important pharmaceutical intermediate []. The synthesis involves bromination, cyanidation using the less toxic cuprous cyanide, and a final bromination step employing environmentally friendly reagents like NBS and dibromohydantoin.
Q4: What analytical techniques are used to characterize 4-Bromo-2-fluorobiphenyl?
A4: Researchers employ a combination of techniques to confirm the identity and purity of synthesized 4-Bromo-2-fluorobiphenyl. These include:
- 1H NMR (Nuclear Magnetic Resonance) spectroscopy: This method provides information about the hydrogen atoms' environment within the molecule, helping to confirm its structure [].
- IR (Infrared) Spectroscopy: This technique identifies functional groups present in the molecule based on their characteristic absorption of infrared radiation [].
- GC-MS (Gas Chromatography-Mass Spectrometry): This method separates and identifies components of a mixture based on their volatility and mass-to-charge ratio, providing confirmation of the compound's identity and purity [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
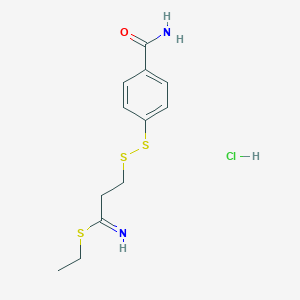
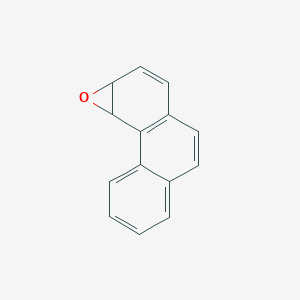
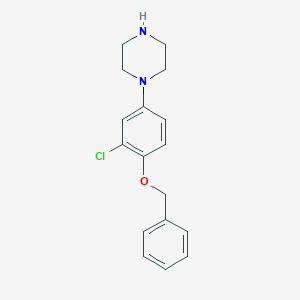

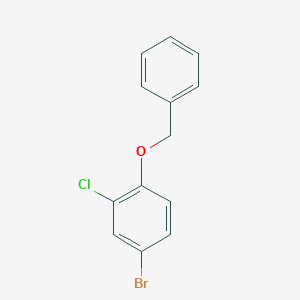
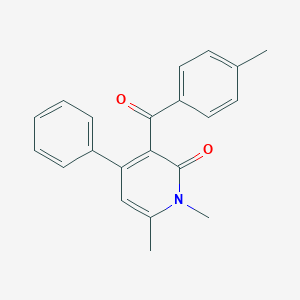
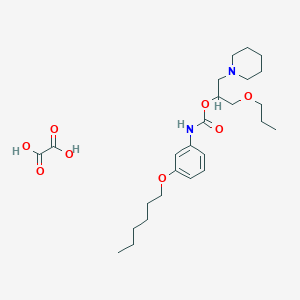
![Sodium {(5E)-5-[(1E)-1-(3-methyl-1,3-thiazolidin-2-ylidene)propan-2-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}acetate](/img/structure/B126131.png)
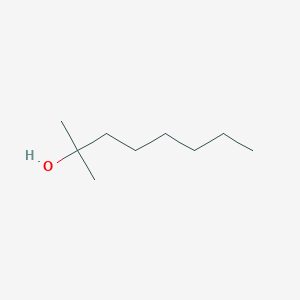
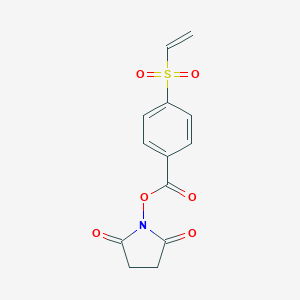
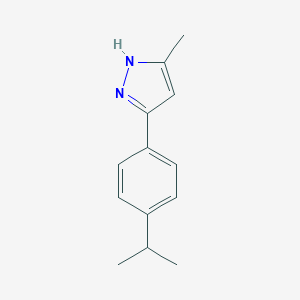
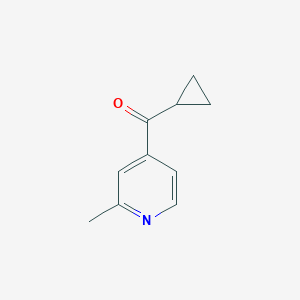
![3',6'-Bis(dimethylamino)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid](/img/structure/B126143.png)
